

# Technical Guide: NMR Spectral Analysis of p-Dimethylaminocinnamyl Alcohol

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
CAS No.:	190848-81-8
Cat. No.:	B2549367

[Get Quote](#)

## Compound Overview & Structural Context

- Systematic Name: (E)-3-(4-(dimethylamino)phenyl)prop-2-en-1-ol
- Common Name: p-Dimethylaminocinnamyl alcohol; Reduced DMACA
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO
- Molecular Weight: 175.23 g/mol [1]
- Core Structure: A cinnamyl alcohol backbone functionalized with a strong electron-donating dimethylamino group at the para position.

**Significance:** This compound is a critical intermediate in the synthesis of methine dyes, photosensitive polymers, and as a reduced derivative in the detection of indoles (DMACA reagent). Its spectral signature is defined by the interplay between the electron-rich aromatic ring and the allylic alcohol system.

## Synthesis & Sample Preparation (Context for Impurities)

To accurately interpret the NMR, one must understand the sample's origin. The most common synthesis involves the selective 1,2-reduction of p-dimethylaminocinnamaldehyde using Sodium Borohydride ( $\text{NaBH}_4$ ).

- Reaction:  $\text{p-Me}_2\text{N-C}_6\text{H}_4\text{-CH=CH-CHO} + \text{NaBH}_4 \rightarrow \text{p-Me}_2\text{N-C}_6\text{H}_4\text{-CH=CH-CH}_2\text{OH}$
- Common Impurities:
  - Residual Aldehyde: Look for a doublet at  $\sim 9.6$  ppm (CHO) and a shift in the alkene region.
  - Over-reduction (Saturated Alcohol): Loss of alkene signals (6.0–6.8 ppm) and appearance of alkyl multiplets at 1.5–2.5 ppm.
  - Borate Salts: Broad signals if workup (quenching with  $\text{NH}_4\text{Cl/HCl}$ ) was incomplete.

NMR Sample Prep:

- Solvent:  $\text{CDCl}_3$  (Chloroform-d) is standard.  $\text{DMSO-d}_6$  is recommended if OH exchange broadening is problematic or if the salt form is suspected.
- Concentration:  $\sim 10$ - $15$  mg in 0.6 mL solvent for clear  $^{13}\text{C}$  acquisition.

## $^1\text{H}$ NMR Spectral Data Analysis

Instrument Frequency: 400 MHz / 500 MHz Solvent:  $\text{CDCl}_3$  (Residual peak at 7.26 ppm)

The  $^1\text{H}$  NMR spectrum is characterized by a distinct AA'BB' aromatic system, a trans-alkene coupling pattern, and the diagnostic dimethylamino singlet.

## Quantitative Data Table

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling Constant ( )	Assignment
N-Me	2.95 – 2.98	Singlet (s)	6H	-	protons
-OH	1.6 – 2.0	Broad Singlet (br s)	1H	-	Hydroxyl proton (variable)
H-1	4.28 – 4.32	Doublet (d)	2H	Hz	-OH (Allylic)
H-2	6.15 – 6.25	Doublet of Triplets (dt)	1H	Hz, Hz	Alkene to ring ( )
H-3	6.50 – 6.58	Doublet (d)	1H	Hz	Alkene to ring ( )
Ar-H (Ortho)	6.68 – 6.72	Doublet (d)	2H	Hz	Aromatic protons adjacent to
Ar-H (Meta)	7.28 – 7.32	Doublet (d)	2H	Hz	Aromatic protons adjacent to alkene

## Structural Insights & Logic

- Stereochemistry (

Hz): The large coupling constant between H-2 and H-3 confirms the (E)-trans geometry. The (Z)-isomer would show a smaller

value (~10-12 Hz).

- Electronic Shielding (The NMe<sub>2</sub> Effect):
  - In unsubstituted cinnamyl alcohol, the aromatic protons resonate at 7.2–7.4 ppm.
  - Here, the strong electron-donating group shields the ortho protons significantly (shifting them upfield to ~6.7 ppm) via resonance. The meta protons are less affected, remaining near 7.3 ppm.
- Alkene Assignment:
  - H-3 (Ar-CH=): Resonates downfield (~6.55 ppm) due to conjugation with the aromatic ring.
  - H-2 (=CH-CH<sub>2</sub>): Resonates upfield (~6.20 ppm) and shows splitting from both the trans-proton (H-3) and the allylic methylene (H-1), resulting in a dt (doublet of triplets).

## 13C NMR Spectral Data Analysis

Instrument Frequency: 100 MHz / 125 MHz Solvent: CDCl<sub>3</sub> (Triplet at 77.16 ppm)

## Quantitative Data Table

Position	Shift ( $\delta$ ppm)	Type (DEPT-135)	Assignment
N-Me	40.5	CH <sub>3</sub> (+)	Dimethylamino carbons
C-1	63.8	CH <sub>2</sub> (-)	Allylic alcohol carbon (-OH)
Ar-C (Ortho)	112.5	CH (+)	Aromatic C ortho to
C-2	126.2	CH (+)	Alkene carbon to ring
Ar-C (Para)	127.0	C (quat)	Aromatic C connected to alkene
Ar-C (Meta)	127.8	CH (+)	Aromatic C meta to
C-3	129.5	CH (+)	Alkene carbon to ring
Ar-C (Ipso)	150.2	C (quat)	Aromatic C connected to

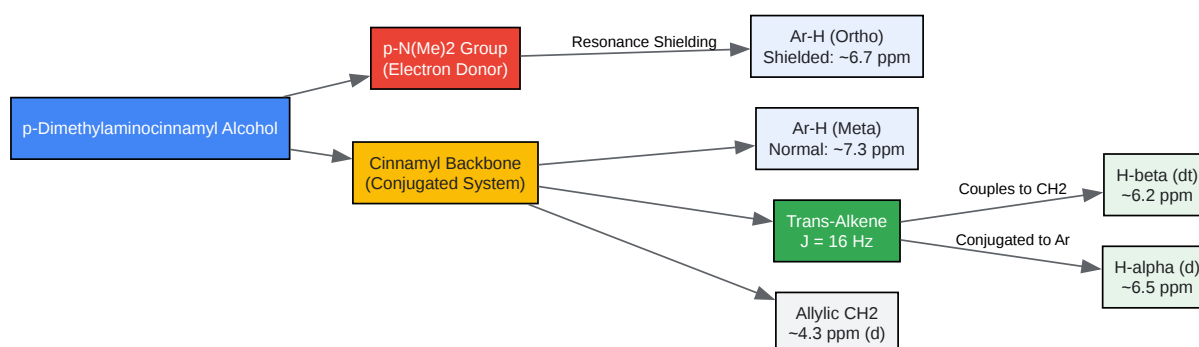
## Interpretation Logic

- The Ipso Carbon (150.2 ppm): The carbon directly attached to the nitrogen is heavily deshielded due to the electronegativity of Nitrogen and the resonance contribution.
- Ortho Shielding (112.5 ppm): The high electron density at the ortho position (from N lone pair donation) causes a dramatic upfield shift compared to benzene (128.5 ppm).
- Alkene Differentiation: C-3 (closer to the ring) is typically slightly deshielded relative to C-2, though they are close. 2D correlations (HMBC) are often needed for definitive assignment between C-2, C-3, and Ar-C(Meta).

# Visualization: Structural Logic & Assignment

## Workflow

The following diagram illustrates the logical flow for assigning the NMR signals based on substituent effects and coupling constants.



[Click to download full resolution via product page](#)

Caption: Logic flow for assigning  $^1\text{H}$  NMR signals based on electronic effects of the  $\text{NMe}_2$  group and scalar coupling.

## Advanced Verification (2D NMR)

To rigorously confirm the structure, specifically distinguishing the alkene protons from aromatic signals if overlap occurs:

- COSY (Correlation Spectroscopy):
  - H-1 (4.3 ppm) will show a strong cross-peak with H-2 (6.2 ppm).
  - H-2 will show cross-peaks with H-1 and H-3.
  - H-3 will show a weak cross-peak with Ar-H (Meta) due to allylic coupling.
- NOESY (Nuclear Overhauser Effect):

- Irradiation of the N-Me singlet (2.95 ppm) will show a strong NOE enhancement of the Ar-H (Ortho) doublet (6.7 ppm), confirming the regiochemistry.

## References

- Synthesis & Reduction Context: BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction. Retrieved from
- Aldehyde Precursor Data: National Institutes of Health (NIH). (2025).<sup>[2]</sup><sup>[3]</sup> 4-(Dimethylamino)cinnamaldehyde | C<sub>11</sub>H<sub>13</sub>NO | PubChem CID 5284506.<sup>[2]</sup> Retrieved from
- General Cinnamyl Alcohol Shifts: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. (Data inferred from Cinnamyl Alcohol SDBS No. 2786 and substituent increments).
- Mechanistic Verification: Master Organic Chemistry. (2019). Reduction of Aldehydes to Primary Alcohols with NaBH<sub>4</sub>. Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-dimethyl aminocinnamaldehyde, 6203-18-5 [[thegoodscentscompany.com](https://www.thegoodscentscompany.com)]
- 2. 4-(Dimethylamino)cinnamaldehyde | C<sub>11</sub>H<sub>13</sub>NO | CID 5284506 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Sodium borohydride, Sodium tetrahydroborate [[organic-chemistry.org](https://www.organic-chemistry.org)]
- To cite this document: BenchChem. [Technical Guide: NMR Spectral Analysis of p-Dimethylaminocinnamyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2549367/docs#technical-guide-nmr-spectral-analysis-of-p-dimethylaminocinnamyl-alcohol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)